5-Methylhex-4-enoyl-CoA is a significant biochemical compound primarily involved in metabolic pathways, particularly in the degradation of fatty acids and the biosynthesis of polyketides. This compound is characterized by its unique structure, which includes a methyl group and a double bond, contributing to its reactivity and role in various enzymatic processes. It is found in organisms such as Escherichia coli, where it plays a crucial role in metabolic functions.
5-Methylhex-4-enoyl-CoA is synthesized in biological systems, notably within Escherichia coli (strain K12, MG1655), where it serves as an intermediate in metabolic pathways involving fatty acid metabolism and polyketide synthesis . The compound can also be synthesized artificially through various chemical methods, allowing for its study and application in biochemical research.
The compound falls under the category of acyl-CoA derivatives. Acyl-CoA compounds are essential intermediates in lipid metabolism, participating in various biochemical reactions that facilitate energy production and biosynthesis.
The synthesis of 5-Methylhex-4-enoyl-CoA typically involves several key methods:
The synthesis process requires precise control of reaction conditions, including temperature, pH, and the concentration of reactants. The use of high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is often employed to analyze the purity and identity of the synthesized compound .
The molecular formula of 5-Methylhex-4-enoyl-CoA is . The structure features:
The structural configuration contributes to its function as a substrate for various enzymes involved in fatty acid metabolism and polyketide biosynthesis .
5-Methylhex-4-enoyl-CoA participates in several key biochemical reactions:
The mechanism of action during these reactions often involves the formation of intermediates that are further processed by specific enzymes, highlighting the importance of enzyme specificity and substrate orientation.
The mechanism of action for 5-Methylhex-4-enoyl-CoA primarily revolves around its role as a substrate for enoyl-CoA hydratase. This enzyme catalyzes the hydration reaction, converting 5-Methylhex-4-enoyl-CoA into 3-hydroxy-5-methylhexanoyl-CoA through a syn-addition mechanism .
Studies have shown that this hydration reaction exhibits significant stereospecificity, favoring the formation of specific isomers essential for subsequent metabolic pathways .
Relevant data indicate that 5-Methylhex-4-enoyl-CoA has a melting point that varies depending on purity but generally remains stable under standard laboratory conditions .
5-Methylhex-4-enoyl-CoA has several applications in scientific research:
5-Methylhex-4-enoyl-CoA is a pivotal intermediate in the anaerobic degradation pathway of acyclic terpenes in Pseudomonas aeruginosa, particularly during the catabolism of geraniol and citronellol. This pathway, formally designated as the Acyclic Terpene Utilization (Atu) pathway, enables P. aeruginosa to utilize terpenes as sole carbon and energy sources. The metabolic journey begins with the activation of geraniol to geranyl-CoA, followed by a series of enzymatic transformations [1] [3].
Geranyl-CoA undergoes carboxylation via the biotin-dependent enzyme geranyl-CoA carboxylase (AtuC/AtuF), forming the C11 intermediate 2-(3-methylpent-2-enyl)pent-2-enedioyl-CoA. This carboxylated product is subsequently cleaved by a specific lyase (AtuG) to yield acetyl-CoA and 5-methylhex-4-enoyl-CoA [9]. The latter compound represents the first committed intermediate in the β-oxidation-like segment of the pathway.
5-Methylhex-4-enoyl-CoA is then hydrated by enoyl-CoA hydratase (AtuH), forming 3-hydroxy-5-methylhex-4-enoyl-CoA. This hydroxy intermediate undergoes dehydrogenation by a specific acyl-CoA dehydrogenase, yielding 5-methyl-3-oxohex-4-enoyl-CoA. The final steps involve thiolytic cleavage by a specialized β-keto-thiolase (AtuB), generating acetyl-CoA and 5-methyl-4-pentenoyl-CoA. The latter undergoes isomerization and further thiolytic cleavage to yield two additional acetyl-CoA molecules, completing the mineralization process [1] [9].
Table 1: Key Intermediates and Enzymes in the Geraniol Degradation Pathway of P. aeruginosa
Intermediate | Enzyme | Reaction Type | Product(s) |
---|---|---|---|
Geranyl-CoA | Geranyl-CoA carboxylase (AtuC/F) | Carboxylation | 2-(3-Methylpent-2-enyl)pent-2-enedioyl-CoA |
2-(3-Methylpent-2-enyl)pent-2-enedioyl-CoA | Lyase (AtuG) | Cleavage | Acetyl-CoA + 5-Methylhex-4-enoyl-CoA |
5-Methylhex-4-enoyl-CoA | Enoyl-CoA hydratase (AtuH) | Hydration | 3-Hydroxy-5-methylhex-4-enoyl-CoA |
3-Hydroxy-5-methylhex-4-enoyl-CoA | Acyl-CoA dehydrogenase | Dehydrogenation | 5-Methyl-3-oxohex-4-enoyl-CoA |
5-Methyl-3-oxohex-4-enoyl-CoA | β-Keto-thiolase (AtuB) | Thiolytic cleavage | Acetyl-CoA + 5-Methyl-4-pentenoyl-CoA |
The atu gene cluster (atuRABCDEFGH) in P. aeruginosa is essential for growth on acyclic terpenes like citronellol and geraniol. Within this cluster, atuD encodes a crucial acyl-CoA dehydrogenase with high specificity for citronellyl-CoA, forming citronellyl-CoA dehydrogenase [1] [3]. Expression profiling via 2D gel electrophoresis demonstrated that AtuD and the PA1535 protein (a related dehydrogenase) are specifically induced during growth on acyclic terpenes (e.g., citronellol) but are absent during growth on succinate or isovalerate [1] [3].
Mutant analysis provides compelling evidence for the essentiality of AtuD in terpene catabolism. Insertional inactivation of atuD completely abolishes the ability of P. aeruginosa to utilize citronellol or geraniol as carbon sources. In contrast, disruption of the PA1535 gene (encoding a dehydrogenase with broader substrate specificity) does not impair growth on these substrates, indicating functional redundancy is absent for AtuD [1] [3]. This strict requirement underscores AtuD's non-redundant role in initiating the dehydrogenation steps of the core terpenoid degradation pathway, upstream of the formation of 5-methylhex-4-enoyl-CoA.
The atu pathway represents a specialized metabolic module distinct from the leucine/isovalerate utilization (liu) pathway, although both pathways converge at the level of acetyl-CoA and central metabolism. The liu pathway enzymes are responsible for degrading intermediates like 3-methylcrotonyl-CoA generated from leucine or isovalerate, but they do not process the terpene-specific intermediates like 5-methylhex-4-enoyl-CoA [5].
Table 2: Enzymes of the atu Gene Cluster and Their Functions in Terpenoid Degradation
Gene | Encoded Enzyme/Function | Essential for Growth on Terpenes? | Key Substrate(s) |
---|---|---|---|
atuD | Citronellyl-CoA dehydrogenase | Yes (Mutants fail to grow) | Citronellyl-CoA |
atuC/F | Geranyl-CoA carboxylase subunits | Yes | Geranyl-CoA |
atuG | Lyase | Presumed Yes | Carboxylated geranyl-CoA |
atuH | Enoyl-CoA hydratase | Presumed Yes | 5-Methylhex-4-enoyl-CoA |
atuB | β-Keto-thiolase | Presumed Yes | 5-Methyl-3-oxohex-4-enoyl-CoA |
PA1535 | Acyl-CoA dehydrogenase (broad) | No (Mutants grow normally) | Citronellyl-CoA, Octanoyl-CoA |
Acyl-CoA dehydrogenases (ACADs) catalyze the α,β-dehydrogenation of acyl-CoA thioesters, forming trans-2,3-dehydroacyl-CoA derivatives. This reaction is a common first step in β-oxidation cycles. However, the ACADs involved in the atu pathway exhibit remarkable substrate specificity tailored to branched-chain terpenoid intermediates [1] [7].
Biochemical characterization of purified AtuD revealed exceptionally high specificity for citronellyl-CoA (a C10 monoterpenoid acyl-CoA). AtuD exhibited a high catalytic efficiency (Vmax 850 mU mg⁻¹) and a very low Km (1.6 µM) for citronellyl-CoA, indicating tight binding and efficient catalysis. Crucially, AtuD showed no activity towards 5-methylhex-4-enoyl-CoA, octanoyl-CoA, 5-methylhex-4-enoyl-CoA, or isovaleryl-CoA [1] [3]. This exquisite specificity defines AtuD as the founding member of a new subgroup of ACADs dedicated to terpenoid metabolism.
In contrast, the PA1535 gene product, while also capable of dehydrogenating citronellyl-CoA (Vmax 2450 mU mg⁻¹, Km 18 µM), displayed broader substrate specificity. It efficiently utilized octanoyl-CoA (a medium-chain fatty acid derivative; Vmax 610 mU mg⁻¹, Km 130 µM) alongside citronellyl-CoA. However, it also showed no activity towards 5-methylhex-4-enoyl-CoA [1] [3].
The dehydrogenase responsible for acting on 5-methylhex-4-enoyl-CoA within the atu pathway remains less definitively characterized, though bioinformatic and pathway context strongly suggest it is encoded elsewhere in the genome or within the atu cluster. The subsequent step, dehydrogenation of 3-hydroxy-5-methylhex-4-enoyl-CoA to form 5-methyl-3-oxohex-4-enoyl-CoA, requires a specific 3-hydroxyacyl-CoA dehydrogenase, likely AtuE [9].
Furthermore, biochemical studies on LiuA, the isovaleryl-CoA dehydrogenase of the liu pathway essential for leucine/isovalerate degradation, confirmed its inability to utilize 5-methylhex-4-enoyl-CoA. LiuA specifically dehydrogenates isovaleryl-CoA (Km 2.3 µM) and butyryl-CoA but shows no activity with isobutyryl-CoA, 3-hydroxybutyryl-CoA, octanoyl-CoA, citronellyl-CoA, or 5-methylhex-4-enoyl-CoA [5]. This strict substrate discrimination highlights the evolutionary specialization of ACADs: AtuD for initiating terpene degradation, LiuA for branched-chain amino acid degradation, and other ACADs for handling intermediates like 5-methylhex-4-enoyl-CoA further along the terpene degradation route.
Table 3: Substrate Specificity and Kinetic Parameters of Key Acyl-CoA Dehydrogenases in P. aeruginosa
Enzyme | Gene | Primary Substrate | Vmax (mU mg⁻¹) | Km (µM) | Activity on 5-Methylhex-4-enoyl-CoA? | Pathway |
---|---|---|---|---|---|---|
AtuD | atuD | Citronellyl-CoA | 850 | 1.6 | No | Atu (Terpene) |
PA1535 protein | PA1535 | Citronellyl-CoA | 2450 | 18 | No | Broad |
Octanoyl-CoA | 610 | 130 | No | |||
LiuA | liuA | Isovaleryl-CoA | Not Reported | 2.3 | No | Liu (Leucine) |
The capacity for acyclic terpene degradation, and consequently the presence of enzymes processing intermediates like 5-methylhex-4-enoyl-CoA, is not uniform across Pseudomonas species and is closely linked to ecological niche and metabolic repertoire. P. aeruginosa possesses a relatively well-characterized atu pathway. Genomic analyses reveal that homologs of atuD, characterized by high sequence similarity and predicted specificity for citronellyl-CoA, are present in other acyclic terpene-utilizing bacteria like Pseudomonas citronellolis and Marinobacter aquaeolei VT8, but are notably absent in non-utilizers like Escherichia coli [1] [3].
P. citronellolis exhibits a particularly robust capacity for citronellol degradation. Its pathway closely mirrors that of P. aeruginosa, involving citronellyl-CoA formation, carboxylation, cleavage to 5-methylhex-4-enoyl-CoA, and subsequent β-oxidation steps yielding acetyl-CoA [8]. The enzymes involved show high sequence conservation with their P. aeruginosa counterparts (e.g., AtuD, AtuC/F, AtuG, AtuH), suggesting functional equivalence in handling 5-methylhex-4-enoyl-CoA.
Marinobacter aquaeolei VT8, a hydrocarbonoclastic marine bacterium, also possesses putative atu homologs. While biochemical characterization is less extensive than in pseudomonads, genetic evidence suggests a similar pathway operates, likely generating and metabolizing 5-methylhex-4-enoyl-CoA during terpene catabolism [1]. Hahella chejuensis represents another bacterium identified as potentially possessing terpenoid-CoA dehydrogenases related to AtuD [1] [3].
In contrast, Pseudomonas putida, renowned for its diverse catabolic capabilities towards aromatic compounds, lacks a canonical atu pathway and homologs with high similarity to atuD. Instead, P. putida often employs coenzyme A-independent pathways or alternative oxygenases for initial terpene oxidation, bypassing the formation of CoA thioester intermediates like 5-methylhex-4-enoyl-CoA [8] [10]. This highlights a significant divergence in terpenoid metabolic strategies among pseudomonads.
The evolutionary acquisition of the atu cluster, including genes encoding enzymes specific for intermediates like 5-methylhex-4-enoyl-CoA, likely provides a selective advantage in environments rich in plant-derived terpenes or in niches contaminated with hydrocarbon mixtures containing terpenoid components. This specialization underscores the metabolic versatility and adaptability of certain Pseudomonas species, enabling them to exploit diverse carbon sources [4] [8].
Table 4: Distribution of Terpenoid Degradation Pathways and Key Enzymes in Selected Bacteria
Bacterium | Utilizes Acyclic Terpenes? | atuD Homolog Present? | Pathway Similarity to P. aeruginosa atu | Evidence for 5-Methylhex-4-enoyl-CoA as Intermediate |
---|---|---|---|---|
Pseudomonas aeruginosa | Yes | Yes (AtuD) | High | Biochemical & Genetic [1] [3] [9] |
Pseudomonas citronellolis | Yes | Yes | High | Genetic & Physiological [1] [8] |
Marinobacter aquaeolei VT8 | Yes (Predicted) | Yes | Moderate-High | Genomic [1] [3] |
Hahella chejuensis | Likely | Yes | Moderate (Predicted) | Genomic [1] [3] |
Pseudomonas putida | Variable (Different Pathways) | No | Low (Uses alternative pathways) | Not expected / Not detected [8] [10] |
Escherichia coli | No | No | None | Not expected / Not detected [1] |
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